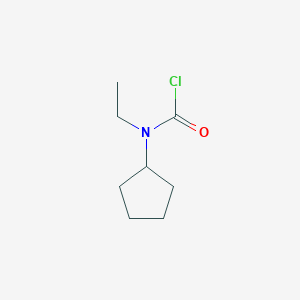![molecular formula C12H21NO3 B13883158 2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid is a complex organic compound with a cyclopentyl ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid typically involves multiple steps. One common method includes the reaction of cyclopentanone with isopropylamine to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which 2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylacetic acid: Similar structure but lacks the isopropylamino group.
2-Oxo-2-(propan-2-ylamino)ethyl derivatives: Compounds with similar functional groups but different ring structures.
Uniqueness
2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid is unique due to its specific combination of a cyclopentyl ring and an isopropylamino group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-[1-[2-oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(2)13-10(14)7-12(8-11(15)16)5-3-4-6-12/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
HXUVROXIKHAQJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CC1(CCCC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)
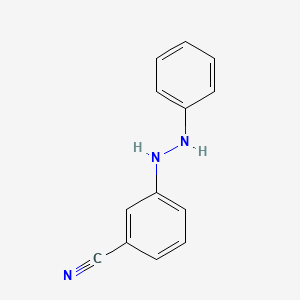

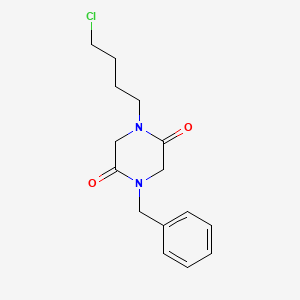
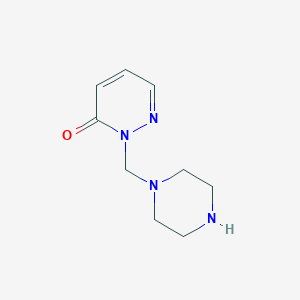
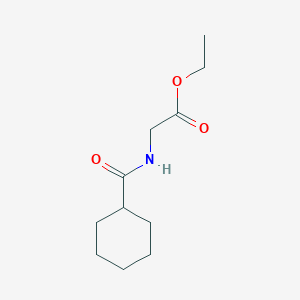
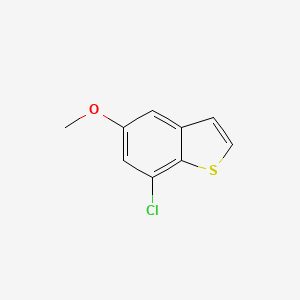


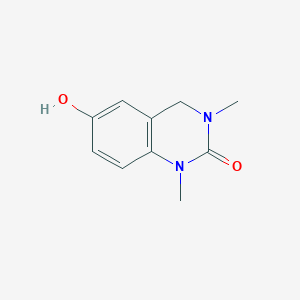
![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
